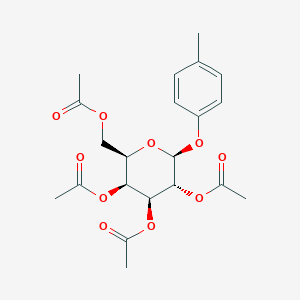

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside

Description

Steric Guidance in Glycosylation Reactions

The 2,3,4,6-tetra-O-acetyl configuration creates a steric environment that directs nucleophilic attack to the anomeric center. Molecular dynamics simulations reveal that the C2 acetyl group adopts a pseudo-axial orientation in the ^4C~1~ conformation, forming a transient oxocarbenium ion stabilized by adjacent acetyloxy groups during glycosidic bond formation. This stereoelectronic control mechanism ensures high β-selectivity, as demonstrated in the synthesis of galactose-containing oligosaccharides with >95% anomeric purity.

Solubility Modulation for Heterogeneous Systems

Full acetylation dramatically alters the compound’s polarity, enabling dissolution in aprotic solvents like dichloromethane and tetrahydrofuran. This property proves indispensable in solid-phase peptide synthesis (SPPS) methodologies, where the galactoside must remain soluble during coupling reactions yet readily precipitate for purification. Comparative studies show that removal of even a single acetyl group reduces solubility by 62% in non-polar media.

Conformational Locking for Structural Studies

X-ray crystallographic analyses of 4-methylphenyl tetra-O-acetyl-β-D-galactopyranoside reveal a rigid ^4C~1~ chair conformation stabilized by intramolecular hydrogen bonding between the C3 acetyl carbonyl and the C4 hydroxyl oxygen. This locked conformation facilitates NMR assignments and molecular docking studies by minimizing ring puckering artifacts. The table below summarizes key structural parameters derived from single-crystal X-ray diffraction:

| Parameter | Value |

|---|---|

| Galactose ring conformation | ^4C~1~ chair |

| C1-O bond length | 1.407 Å |

| C2-OAc dihedral angle | 178.3° |

| Intermolecular H-bonds | 3.2 ± 0.3 |

Recent applications exploit this structural predictability to engineer galactose-specific lectin inhibitors. For instance, tetravalent glycoclusters incorporating 4-methylphenyl tetra-O-acetyl-β-D-galactopyranoside moieties demonstrate nanomolar affinity for Pseudomonas aeruginosa lectin PA-IL, achieving 68% inhibition of bacterial adhesion to bronchial epithelia at 50 μM concentrations. The acetyl groups’ role in these systems extends beyond protection—they modulate electronic surface potential to optimize multivalent binding without steric hindrance at the lectin’s carbohydrate recognition domain.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNBHYQEYRONSE-XDWAVFMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of 4-Methylphenyl beta-D-galactopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of acetylation and prevent overreaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-Methylphenyl beta-D-galactopyranoside.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alcohols or amines can be used to replace the acetyl groups under suitable conditions.

Major Products Formed

Hydrolysis: 4-Methylphenyl beta-D-galactopyranoside.

Oxidation: 4-Methylphenyl beta-D-galactopyranoside derivatives with carboxyl or aldehyde groups.

Substitution: 4-Methylphenyl beta-D-galactopyranoside derivatives with various functional groups.

Scientific Research Applications

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving carbohydrate metabolism and enzyme activity.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active galactopyranoside moiety, which can then participate in various biochemical processes. The compound may interact with enzymes involved in carbohydrate metabolism, influencing their activity and function .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among analogous galactopyranosides:

Key Observations :

- Protecting Groups: Acetylated derivatives (e.g., the target compound) are deprotected under basic conditions (e.g., NH₃/MeOH), whereas benzyl-protected analogs (e.g., ) necessitate hydrogenolysis or Lewis acids .

- Aglycone Effects : The 4-methylphenyl group imparts moderate hydrophobicity, while 4-methoxyphenyl derivatives exhibit increased polarity due to the electron-donating methoxy group. The umbelliferyl group in enables fluorescence-based applications.

Physical and Chemical Properties

- Solubility: Acetylated compounds (e.g., ) are soluble in dichloromethane, chloroform, and DMSO, whereas benzylated derivatives () exhibit higher solubility in non-polar solvents.

- Thermal Stability : The melting point of benzyl-protected galactosides (e.g., 94°C for ) exceeds that of acetylated analogs due to stronger van der Waals interactions in crystalline lattices .

- Lipophilicity : The target compound’s log P (estimated ~2.5–3.0) is comparable to 4-methylumbelliferyl derivatives (log P ~3.73 in ), favoring membrane permeability in drug design .

Biological Activity

4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside (4-MPTG) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of carbohydrate metabolism and enzyme interactions. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

4-MPTG has the molecular formula and a molecular weight of approximately 454.49 g/mol. The synthesis typically involves acetylation of the hydroxyl groups on the galactopyranoside using acetic anhydride in the presence of a catalyst such as pyridine, usually conducted at low temperatures to control the reaction rate.

The primary biological activity of 4-MPTG is attributed to its role as a substrate for glycosidases, particularly α-galactosidases. Upon hydrolysis, the acetyl groups are released, yielding the active galactopyranoside moiety, which can interact with various enzymes involved in carbohydrate metabolism. This interaction influences metabolic pathways and enzyme activities, making it a valuable tool in biochemical assays.

Enzyme Interaction

4-MPTG is primarily utilized in glycosidase assays to measure enzyme activity. When incubated with α-galactosidase, the compound is cleaved to release 4-methylphenol, which can be quantified spectrophotometrically. This measurement is directly proportional to the enzyme's activity, allowing researchers to assess the functional capacity of glycosidases in different samples.

Therapeutic Potential

Research indicates that derivatives of 4-MPTG may possess therapeutic properties, including anti-inflammatory and anticancer activities. The compound's ability to modulate enzyme activity suggests potential applications in drug development aimed at conditions related to carbohydrate metabolism.

Case Studies

- Glycosidase Assays : In a study examining various glycosidases, 4-MPTG was used as a substrate to evaluate enzyme kinetics. The results demonstrated that different enzymes exhibited varying affinities for 4-MPTG, indicating its utility in distinguishing between enzyme types based on substrate specificity.

- Cancer Research : A recent study explored the use of galacto-conjugates based on galactose derivatives (including 4-MPTG) for selectively targeting cancer cells. These conjugates were shown to enhance apoptosis in senescent cancer cells when activated by specific enzymes, highlighting the potential for therapeutic applications in oncology .

Comparative Analysis

The following table compares 4-MPTG with similar compounds regarding their biological activities and applications:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Substrate for α-galactosidases; influences enzyme activity | Glycosidase assays; drug development |

| Galacto-conjugates (derived from galactose) | Selective targeting of cancer cells; induces apoptosis | Cancer therapy |

| Other acetylated galactosides | Varying effects on carbohydrate metabolism | Biochemical research |

Q & A

Basic Questions

Q. What are the key synthetic considerations for preparing 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside?

- Methodological Answer : The synthesis typically involves glycosylation of a galactose donor with a 4-methylphenol acceptor. Protecting group strategy is critical:

Galactose Activation : Use acetyl groups (O-acetyl) to protect hydroxyl positions (2,3,4,6), ensuring regioselective reactivity .

Glycosylation : Employ trichloroacetimidate or sulfoxide-based donors (e.g., 2,3,4,6-tetra-O-acetyl-galactopyranosyl phenyl sulfoxide) under Lewis acid catalysis (e.g., TMSOTf) to couple with 4-methylphenol .

Deprotection : Retain acetyl groups to stabilize the glycosidic bond during purification (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to verify acetyl group positions (δ 1.8–2.2 ppm for CH) and anomeric configuration (β-linkage confirmed by Hz) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na] peak at m/z ~500–550) .

- X-ray Crystallography : Resolve crystal structures to validate chair conformation of the galactopyranose ring and acetyl group orientations .

Advanced Research Questions

Q. How can this compound be utilized in glycosylation mechanism studies?

- Methodological Answer :

- Donor Reactivity : Investigate its role as a glycosyl donor in oligosaccharide synthesis. Compare activation energy profiles (e.g., via -NMR kinetic studies) with other donors (e.g., thioglycosides) under varying conditions (e.g., solvent polarity, temperature) .

- Stereoelectronic Effects : Use DFT calculations to model the influence of acetyl groups on the anomeric effect and transition-state stabilization during glycosidic bond formation .

Q. How to address contradictions between computational models and experimental data for its conformational stability?

- Methodological Answer :

- Crystallographic Validation : Compare experimental X-ray data (e.g., puckering parameters from Cremer-Pople coordinates) with molecular dynamics simulations .

- Dynamic NMR : Perform variable-temperature -NMR to detect ring-flipping or acetyl group rotation, resolving discrepancies between static (crystal) and dynamic (solution) conformations .

Q. What methodologies enable its application in enzyme activity assays?

- Methodological Answer :

- Fluorogenic Assays : Substitute the 4-methylphenyl group with fluorophores (e.g., 4-methylumbelliferyl) to monitor α/β-galactosidase activity via fluorescence quenching/activation .

- HPLC-Based Monitoring : Use the compound as a substrate in coupled assays (e.g., with β-galactosidase), quantifying hydrolysis products (e.g., free 4-methylphenol) via reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.